ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and functional group modifications lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of halogenated derivatives.
Scientific Research Applications
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-METHYL-2-[(PHENYLTHIO)METHYL]-1H-INDOLE-3-CARBOXYLATE
- 6-BROMO-2-PHENYL-3H-IMIDAZO[4,5-B]PYRIDINE
Uniqueness
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of bromine, hydroxyl, and piperidine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H32BrN3O3 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H32BrN3O3/c1-4-33-26(32)24-22(17-29-13-9-6-10-14-29)30(18-11-7-5-8-12-18)21-15-20(27)25(31)19(23(21)24)16-28(2)3/h5,7-8,11-12,15,31H,4,6,9-10,13-14,16-17H2,1-3H3 |
InChI Key |
TZBZGAIEKHHODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
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